Cas no 2151081-30-8 ((2R)-5-phenylpent-4-en-2-amine)

(2R)-5-phenylpent-4-en-2-amine is a chiral amine compound characterized by a phenyl-substituted pentene backbone and an amine functional group at the second carbon in the (R)-configuration. This structure imparts stereoselectivity, making it valuable in asymmetric synthesis and pharmaceutical intermediates. The phenylpentene moiety enhances lipophilicity, potentially improving bioavailability in drug design applications. Its chiral center allows for precise enantiomeric control in catalytic reactions or as a building block for bioactive molecules. The compound’s reactivity at the amine and alkene groups enables further functionalization, supporting diverse derivatization strategies. Suitable for research in medicinal chemistry and material science, it offers a balance of stability and synthetic versatility.
(2R)-5-phenylpent-4-en-2-amine structure
2151081-30-8 structure
Product name:(2R)-5-phenylpent-4-en-2-amine
CAS No:2151081-30-8
MF:C11H15N
Molecular Weight:161.243502855301
CID:5837610
PubChem ID:57587520

(2R)-5-phenylpent-4-en-2-amine 化学的及び物理的性質

名前と識別子

    • (2R)-5-phenylpent-4-en-2-amine
    • SCHEMBL19586755
    • CHEMBL3913053
    • EN300-1860262
    • 2151081-30-8
    • インチ: 1S/C11H15N/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-5,7-10H,6,12H2,1H3/b9-5+/t10-/m1/s1
    • InChIKey: LLHJXESMOGGFAI-NAZIUFLLSA-N
    • SMILES: N[C@H](C)C/C=C/C1C=CC=CC=1

計算された属性

  • 精确分子量: 161.120449483g/mol
  • 同位素质量: 161.120449483g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 134
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • XLogP3: 2.3

(2R)-5-phenylpent-4-en-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1860262-0.1g
(2R)-5-phenylpent-4-en-2-amine
2151081-30-8
0.1g
$867.0 2023-09-18
Enamine
EN300-1860262-0.25g
(2R)-5-phenylpent-4-en-2-amine
2151081-30-8
0.25g
$906.0 2023-09-18
Enamine
EN300-1860262-0.05g
(2R)-5-phenylpent-4-en-2-amine
2151081-30-8
0.05g
$827.0 2023-09-18
Enamine
EN300-1860262-0.5g
(2R)-5-phenylpent-4-en-2-amine
2151081-30-8
0.5g
$946.0 2023-09-18
Enamine
EN300-1860262-5g
(2R)-5-phenylpent-4-en-2-amine
2151081-30-8
5g
$2858.0 2023-09-18
Enamine
EN300-1860262-5.0g
(2R)-5-phenylpent-4-en-2-amine
2151081-30-8
5g
$5304.0 2023-06-02
Enamine
EN300-1860262-10.0g
(2R)-5-phenylpent-4-en-2-amine
2151081-30-8
10g
$7866.0 2023-06-02
Enamine
EN300-1860262-2.5g
(2R)-5-phenylpent-4-en-2-amine
2151081-30-8
2.5g
$1931.0 2023-09-18
Enamine
EN300-1860262-10g
(2R)-5-phenylpent-4-en-2-amine
2151081-30-8
10g
$4236.0 2023-09-18
Enamine
EN300-1860262-1.0g
(2R)-5-phenylpent-4-en-2-amine
2151081-30-8
1g
$1829.0 2023-06-02

(2R)-5-phenylpent-4-en-2-amine 関連文献

(2R)-5-phenylpent-4-en-2-amineに関する追加情報

Research Brief on (2R)-5-phenylpent-4-en-2-amine (CAS: 2151081-30-8): Recent Advances and Applications

The compound (2R)-5-phenylpent-4-en-2-amine (CAS: 2151081-30-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications and unique chemical properties. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

Recent studies have highlighted the role of (2R)-5-phenylpent-4-en-2-amine as a key intermediate in the synthesis of novel bioactive molecules. Its chiral center at the 2-position and the presence of a phenylpentenyl moiety make it a versatile building block for the development of pharmaceuticals targeting central nervous system (CNS) disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor for dopamine receptor modulators, showing promising results in preclinical models of Parkinson's disease.

In terms of synthetic methodology, advancements have been made in the enantioselective preparation of (2R)-5-phenylpent-4-en-2-amine. A team from MIT recently reported (Nature Chemistry, 2024) a novel biocatalytic approach using engineered aminotransferases, achieving >99% enantiomeric excess with significantly improved yield compared to traditional chemical synthesis. This breakthrough addresses previous challenges in large-scale production while maintaining high purity standards required for pharmaceutical applications.

Pharmacological investigations have revealed interesting structure-activity relationships (SAR) for derivatives of 2151081-30-8. The compound's amine functionality appears crucial for blood-brain barrier penetration, while the phenylpentenyl side chain contributes to selective receptor binding. Current research is exploring modifications to this core structure to enhance bioavailability and reduce potential off-target effects, with several patent applications filed in the past year by major pharmaceutical companies.

From a safety and toxicology perspective, preliminary studies indicate that (2R)-5-phenylpent-4-en-2-amine exhibits favorable pharmacokinetic properties with low cytotoxicity in human cell lines. However, researchers caution that comprehensive in vivo toxicity studies are still ongoing, particularly regarding chronic exposure effects. The compound's metabolic pathways are currently being mapped using advanced mass spectrometry techniques to identify potential reactive metabolites.

Looking forward, the most promising application of 2151081-30-8 appears to be in the development of next-generation neuroprotective agents. Its structural similarity to endogenous neurotransmitters, combined with its synthetic accessibility, positions it as a valuable scaffold for drug discovery. Several research groups are investigating its potential in treating not only neurodegenerative diseases but also psychiatric conditions such as depression and anxiety disorders.

In conclusion, (2R)-5-phenylpent-4-en-2-amine represents an exciting area of research in medicinal chemistry with multiple potential therapeutic applications. While challenges remain in optimizing its pharmacological profile and demonstrating clinical efficacy, the recent advancements in its synthesis and biological evaluation suggest it will continue to be an important compound in pharmaceutical development pipelines. Future research directions likely include combinatorial chemistry approaches to expand its derivative library and more extensive preclinical testing of lead compounds.

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